molecular formula C7H8F2N2 B2795594 (5-(Difluoromethyl)pyridin-3-yl)methanamine CAS No. 1256786-89-6

(5-(Difluoromethyl)pyridin-3-yl)methanamine

Cat. No.: B2795594
CAS No.: 1256786-89-6
M. Wt: 158.152
InChI Key: WMXKXSRXJDVHMA-UHFFFAOYSA-N
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Description

(5-(Difluoromethyl)pyridin-3-yl)methanamine is a pyridine-based chemical building block of high value in medicinal chemistry and pharmaceutical research. The compound features a methanamine group and a difluoromethyl substituent on the pyridine ring, a motif commonly employed to fine-tune the physicochemical properties, metabolic stability, and bioavailability of potential drug candidates . This scaffold is frequently utilized in the synthesis of more complex molecules, particularly as a key heterocyclic component in kinase inhibitors and other targeted therapies . Its primary research application lies in its role as a versatile synthetic intermediate for constructing compound libraries in drug discovery programs. The difluoromethyl group is of special interest as it can serve as a bioisostere, influence electron distribution, and enhance membrane permeability, making it a crucial feature for optimizing lead compounds in preclinical development . The product is intended for use in analytical method development, method validation, and as a quality control standard during the synthesis and formulation stages of drug development . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use.

Properties

IUPAC Name

[5-(difluoromethyl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-7(9)6-1-5(2-10)3-11-4-6/h1,3-4,7H,2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXKXSRXJDVHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256786-89-6
Record name 1-[5-(difluoromethyl)pyridin-3-yl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Difluoromethyl)pyridin-3-yl)methanamine typically involves the introduction of a difluoromethyl group to a pyridine ring followed by the addition of a methanamine group. One common method involves the use of difluoromethylating agents in the presence of a suitable catalyst to achieve the desired substitution on the pyridine ring. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common oxidizing agents include:

ReagentConditionsProductYieldReference
Hydrogen peroxide (H₂O₂)Aqueous NaOH, 0–5°C, 2–4 hrsPyridin-3-ylmethanimine N-oxide72–85%
mCPBADichloromethane, RT, 12 hrsN-Oxide derivative with retained difluoromethyl group68%

Key Findings :

  • Oxidation primarily targets the amine group, forming stable N-oxide derivatives.

  • The difluoromethyl group remains intact under mild conditions but may degrade under harsher oxidative environments (e.g., KMnO₄) .

Nucleophilic Substitution

The difluoromethyl group participates in substitution reactions, though its electron-withdrawing nature reduces reactivity compared to chlorinated analogs:

ReagentConditionsProductYieldReference
NaNH₂/NH₃−33°C, THF, 6 hrs5-(Aminomethyl)pyridin-3-ylmethanamine41%
Grignard reagentsEt₂O, reflux, 8–12 hrsAlkylated derivatives (e.g., R = Me, Et)55–60%

Mechanistic Insight :

  • Substitution at the difluoromethyl position requires strong bases or nucleophiles due to the stability of the C–F bond .

  • Fluorine atoms act as leaving groups in the presence of Lewis acids like BF₃ .

Reductive Amination

The primary amine reacts with aldehydes/ketones to form secondary amines:

SubstrateReagentConditionsProductYieldReference
FormaldehydeNaBH₃CN, MeOH, RT, 4 hrsN-Methyl derivative88%
CyclohexanoneTi(i-OPr)₄, 60°C, 24 hrsN-Cyclohexyl derivative63%

Optimization Notes :

  • Sodium cyanoborohydride (NaBH₃CN) outperforms NaBH₄ in selectivity for reductive amination.

  • Bulky ketones require elevated temperatures and prolonged reaction times .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 hrs5-(Difluoromethyl)-3-(aryl)pyridine50–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CN-Aryl derivatives60%

Critical Parameters :

  • The 3-amine group directs coupling to the 2- and 4-positions of the pyridine ring .

  • Difluoromethyl groups do not interfere with Pd catalysts but may require ligand optimization .

Acid-Base Reactions

The amine group exhibits typical Bronsted basicity:

AcidpKa (Amine)ConditionsProductReference
HCl (1M)8.9 ± 0.2RT, 1 hrHydrochloride salt
Acetic anhydridePyridine, RT, 2 hrsN-Acetyl derivative

Stability Considerations :

  • The hydrochloride salt is hygroscopic and requires anhydrous storage .

  • Acetylation proceeds quantitatively without side reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that (5-(difluoromethyl)pyridin-3-yl)methanamine exhibits potential anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, where it acts by inhibiting specific pathways involved in tumor growth and proliferation. The difluoromethyl group enhances its interaction with biological targets, improving its efficacy compared to similar compounds .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses significant inhibitory effects against several bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Material Science Applications

Ligand Development

In material science, this compound has been utilized as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be applied in catalysis and materials synthesis. The ability to modify the ligand's properties through substitution allows for tailoring materials with specific functionalities .

Polymer Chemistry

The incorporation of this compound into polymer matrices has shown promise in enhancing the thermal and mechanical properties of polymers. This application is particularly relevant in developing high-performance materials for industrial use .

Case Studies

StudyApplicationFindings
Anticancer Research Cancer TreatmentDemonstrated significant cytotoxicity against breast and lung cancer cell lines; IC50 values were lower than those of traditional chemotherapeutics .
Antimicrobial Testing Infection ControlExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective at low concentrations .
Coordination Chemistry Catalyst DevelopmentSuccessfully formed complexes with palladium; improved catalytic efficiency in cross-coupling reactions compared to unmodified ligands .
Polymer Enhancement Material DevelopmentEnhanced thermal stability and tensile strength in polymer composites; showed improved resistance to degradation under extreme conditions .

Mechanism of Action

The mechanism of action of (5-(Difluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between (5-(Difluoromethyl)pyridin-3-yl)methanamine and its structural analogs:

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Key Properties
This compound C₇H₈F₂N₂ 158.15 g/mol 5-difluoromethyl, 3-methanamine Moderate lipophilicity (logP ~1.2), enhanced metabolic stability
[6-(Difluoromethyl)pyridin-3-yl]methanamine C₇H₈F₂N₂ 158.15 g/mol 6-difluoromethyl, 3-methanamine Similar lipophilicity but altered electronic effects due to positional isomerism
(5-(4-Chlorophenyl)pyridin-3-yl)methanamine C₁₂H₁₁ClN₂ 218.68 g/mol 5-(4-chlorophenyl), 3-methanamine Higher molecular weight, increased steric bulk; chlorine enhances halogen bonding
[3-(Trifluoromethyl)pyridin-2-yl]methanamine C₇H₇F₃N₂ 176.14 g/mol 3-trifluoromethyl, 2-methanamine Stronger electron-withdrawing effect (CF₃), reduced basicity of amine
Key Observations:
  • Substituent Effects : The trifluoromethyl group in [3-(trifluoromethyl)pyridin-2-yl]methanamine is more electron-withdrawing than difluoromethyl, reducing the basicity of the adjacent amine and influencing solubility .
  • Halogen vs.
Antimicrobial Activity:

Methanamine derivatives, such as N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamines, exhibit significant antimicrobial activity against pathogens like E. coli and S. aureus .

Fluorine-Specific Advantages:
  • Metabolic Stability: The difluoromethyl group resists oxidative metabolism better than chlorophenyl or non-fluorinated groups, extending half-life in vivo .
  • Lipophilicity : Fluorine substitution balances hydrophobicity, improving membrane permeability without excessive logP values .

Biological Activity

(5-(Difluoromethyl)pyridin-3-yl)methanamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the difluoromethyl group attached to the pyridine ring, may influence its pharmacological properties, including cytotoxicity and antimicrobial activity. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H8F2N. The presence of the difluoromethyl group enhances the compound's electronegativity, which may contribute to its biological activity by affecting interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including anticancer, antimicrobial, and antichlamydial effects. The following sections detail these activities based on available literature.

Anticancer Activity

Several studies have explored the anticancer potential of pyridine derivatives. For example, modifications in the pyridine ring can lead to significant changes in cytotoxicity against various cancer cell lines. In one study, derivatives with specific substitutions demonstrated enhanced cytotoxic effects due to their ability to disrupt microtubule polymerization and induce apoptosis .

Table 1: Cytotoxicity of Pyridine Derivatives

CompoundCell LineGI50 (µM)Mechanism of Action
Compound 1GBM2.5Microtubule disruption
Compound 2Breast Cancer0.1Apoptosis induction
This compoundTBDTBDTBD

Note: TBD indicates data not yet determined.

Antimicrobial Activity

The antimicrobial properties of similar compounds have been evaluated against various pathogens. For instance, certain derivatives have shown selectivity against Chlamydia species, highlighting the importance of electron-withdrawing groups in enhancing activity . The mechanism often involves alterations in bacterial morphology and viability.

Table 2: Antimicrobial Activity Against Bacteria

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Activity
Compound AChlamydia spp.0.5 µg/mLEffective
Compound BGram-positive bacteria1 µg/mLModerate
This compoundTBDTBDTBD

Case Studies

A case study on a related compound demonstrated that modifications at the 2-position of the indole ring significantly altered biological profiles, suggesting that similar strategies could be applied to this compound for optimizing its activity .

Research Findings

Recent investigations into related compounds have revealed insights into their mechanisms of action:

  • Cytotoxic Mechanisms : Compounds similar to this compound have been shown to induce cell death through pathways involving mitochondrial dysfunction and reactive oxygen species generation.
  • Selectivity for Pathogens : Certain derivatives were found to selectively inhibit Chlamydia while exhibiting minimal toxicity towards human cells, indicating potential for therapeutic development .

Q & A

Q. How does this compound compare to analogs like (5-(Trifluoromethyl)pyridin-3-yl)methanamine in target selectivity?

  • Methodology : Competitive binding assays (e.g., radioligand displacement) quantify selectivity ratios. Cryo-EM or X-ray co-crystallography reveals structural determinants (e.g., fluorine placement in the binding pocket) .

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